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Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965 Get Quote

Technical Support Center: J-113397
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for optimizing the use of J-113397 in rodent

studies.

Frequently Asked Questions (FAQs)
Q1: What is J-113397 and what is its primary mechanism of action?

J-113397 is the first potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin

FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3]

[4] It functions as a competitive antagonist, blocking the signaling of the endogenous ligand

N/OFQ.[3][5] This selectivity makes it a valuable tool for investigating the physiological and

pathological roles of the N/OFQ-NOP receptor system.[3]

Q2: What are the potential therapeutic applications of J-113397 explored in rodent models?

Rodent studies have suggested several potential therapeutic applications for J-113397,

including:

Pain Modulation: It has been shown to antagonize N/OFQ-induced hyperalgesia.[1][3]

However, in some pain models like the formalin test, it can produce an algesic effect,

suggesting a complex role of the N/OFQ system in pain processing.[6]
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Parkinson's Disease: J-113397 has demonstrated the ability to attenuate experimental

parkinsonism in rats, with additive effects when co-administered with L-DOPA.[7][8]

Stress and Anxiety: Studies have shown that J-113397 can mitigate the adverse behavioral

impacts of stress in rats.[9]

Opioid Tolerance: It may prevent the development of tolerance to morphine.[2]

Q3: How should I prepare J-113397 for administration to rodents?

For in vivo studies, J-113397 is typically dissolved in a vehicle suitable for the chosen route of

administration. While specific vehicle composition can vary between studies, a common

approach involves dissolving the compound in a small amount of a solvent like DMSO, and

then diluting it with saline or a polyethylene glycol (PEG) and Tween 80 solution to achieve the

final desired concentration and injection volume. It is crucial to ensure the final solution is clear

and the pH is within a physiologically acceptable range to avoid irritation or tissue damage.[10]

Always perform a small pilot study to confirm the solubility and stability of your formulation.

Q4: What are the recommended dosages of J-113397 for rodent studies?

The optimal dosage of J-113397 will depend on the specific research question, the rodent

species and strain, the route of administration, and the experimental model. Based on

published literature, here are some general dosage ranges:

Subcutaneous (s.c.) injection in mice: Doses ranging from 0 to 30 mg/kg have been used to

inhibit hyperalgesia.[1]

Intraperitoneal (i.p.) injection in rats:

For studies on parkinsonism, doses of 0.1 mg/kg and 1 mg/kg have been tested.[8]

In stress models, doses of 7.5 and 20.0 mg/kg have been evaluated.[9]

Intraplantar (i.pl.) injection in rats: Used in inflammatory pain models.[11]

It is highly recommended to perform a dose-response study to determine the most effective

dose for your specific experimental conditions.
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Q5: Are there any known off-target effects or potential side effects of J-113397?

J-113397 is highly selective for the ORL1 receptor over other opioid receptors (mu, delta, and

kappa).[2][3][4] However, as with any pharmacological agent, the potential for off-target effects

at higher concentrations cannot be entirely ruled out. It is good practice to include control

groups and, if possible, to test the effects of J-113397 in ORL1 receptor knockout animals to

confirm that the observed effects are mediated by the intended target. Some studies have

noted that at higher doses, J-113397 alone can have behavioral effects, so careful dose

selection and appropriate controls are essential.[9]
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Issue Potential Cause(s) Recommended Solution(s)

Inconsistent or no behavioral

effect observed.

- Suboptimal Dosage: The

dose may be too low or too

high. - Poor Bioavailability:

Issues with the vehicle, route

of administration, or compound

stability. - Timing of

Administration: The time

between drug administration

and behavioral testing may not

be optimal.

- Perform a dose-response

study to identify the optimal

dose for your specific model. -

Re-evaluate the vehicle and

preparation method. Consider

a different route of

administration. - Conduct a

time-course experiment to

determine the peak effect of

the drug.

Precipitation of J-113397 in the

vehicle.

- Low Solubility: J-113397 may

have limited solubility in certain

aqueous vehicles. - Incorrect

pH: The pH of the solution may

not be optimal for solubility.

- Try using a co-solvent system

(e.g., DMSO, PEG300, Tween

80) and ensure the final

concentration of the organic

solvent is safe for the animal. -

Adjust the pH of the vehicle to

be within a physiological range

(~7.4).

Signs of irritation or distress in

animals after injection.

- Irritating Vehicle: The vehicle

itself may be causing irritation

(e.g., high concentration of

DMSO, incorrect pH or

osmolarity). - Route of

Administration: Subcutaneous

or intramuscular injections of

certain formulations can cause

local tissue damage.[10]

- Reduce the concentration of

organic solvents in the vehicle.

- Ensure the pH and osmolarity

of the final solution are

appropriate. - Consider

switching to a less irritating

route of administration, such

as intraperitoneal or

intravenous injection.[10]

Observed effects are not

consistent with ORL1 receptor

antagonism.

- Off-Target Effects: At high

concentrations, J-113397

might interact with other

receptors. - Experimental

Confound: An unforeseen

variable in the experimental

- Use the lowest effective dose

determined from your dose-

response study. - Include a

control group treated with a

structurally different ORL1

antagonist, if available. -

Meticulously review and
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design may be influencing the

results.

standardize all experimental

procedures.

Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Activity of J-113397

Parameter Species/Cell Line Value Reference

Ki (ORL1 Receptor) Cloned human 1.8 nM [1][3]

Ki (Mouse ORL1

Receptor)
Mouse brain 1.1 nM [3]

Ki (mu-opioid

receptor)
Human 1000 nM [3]

Ki (delta-opioid

receptor)
Human >10,000 nM [3]

Ki (kappa-opioid

receptor)
Human 640 nM [3]

IC50 (N/OFQ-

stimulated [³⁵S]GTPγS

binding)

CHO-ORL1 cells 5.3 nM [1][3]

IC50 (N/OFQ-

stimulated [³⁵S]GTPγS

binding)

Mouse brain 7.6 nM [12]

IC50 (N/OFQ-induced

cAMP suppression)
CHO-ORL1 cells 26 nM [13]

Table 2: Summary of In Vivo Dosages and Effects of J-113397 in Rodents
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Species Model
Route of
Administrat
ion

Dosage
Range

Observed
Effect

Reference

Mouse

Tail-flick test

(N/OFQ-

induced

hyperalgesia)

Subcutaneou

s (s.c.)
0 - 30 mg/kg

Dose-

dependent

inhibition of

hyperalgesia

[1]

Rat

6-

hydroxydopa

mine (6-

OHDA)

model of

Parkinson's

disease

Intraperitonea

l (i.p.)
0.1 - 1 mg/kg

Attenuation of

parkinsonian-

like

symptoms

[8]

Rat

Predator

exposure

stress model

Intraperitonea

l (i.p.)

7.5 - 20.0

mg/kg

Mitigation of

stress-

induced

behavioral

deficits

[9]

Rat

Carrageenan-

induced

inflammation

Intraplantar

(i.pl.)
Not specified

Reduction of

allodynia and

thermal

hyperalgesia

[11]

Rat Formalin test

Intrathecal

(i.t.) &

Intracerebrov

entricular

(i.c.v.)

Not specified

Enhancement

of agitation

behavior

(algesic

effect)

[6]

Experimental Protocols
Protocol 1: Preparation of J-113397 for Intraperitoneal
(i.p.) Injection in Rats
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This protocol provides a general guideline. The final concentrations and volumes should be

adjusted based on the specific experimental design.

Materials:

J-113397 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Sterile 0.9% saline

Sterile microcentrifuge tubes

Vortex mixer

Syringes and needles for injection

Procedure:

Calculate the required amount of J-113397: Based on the desired dose (e.g., 1 mg/kg), the

average weight of the rats, and the number of animals.

Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5%

Tween 80, and 60% saline.

Dissolve J-113397:

Weigh the calculated amount of J-113397 powder and place it in a sterile microcentrifuge

tube.

Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.

Prepare the final injection solution:

To the dissolved J-113397 in DMSO, add the PEG300 and mix thoroughly.
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Add the Tween 80 and mix until the solution is clear.

Finally, add the sterile saline to reach the final volume and concentration. Mix well.

Administration: Administer the solution via intraperitoneal injection at the desired volume

(e.g., 1 ml/kg).

Protocol 2: Assessment of Antinociceptive Effects using
the Hot Plate Test in Mice
This protocol is adapted from standard methods for assessing thermal pain sensitivity.

Materials:

Hot plate apparatus (set to a constant temperature, e.g., 55 ± 0.5°C)

Plexiglas cylinder to confine the mouse on the hot plate

Stopwatch

J-113397 solution or vehicle

Syringes and needles for subcutaneous (s.c.) injection

Procedure:

Habituation: Acclimate the mice to the testing room for at least 30 minutes before the

experiment.

Baseline Latency:

Gently place each mouse on the hot plate within the Plexiglas cylinder and start the

stopwatch.

Observe the mouse for signs of nociception, such as hind paw licking, shaking, or

jumping.

Stop the stopwatch at the first sign of a nociceptive response and record the latency.
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To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If

the mouse does not respond by the cut-off time, remove it from the hot plate and assign it

the cut-off latency.

Drug Administration: Administer J-113397 or vehicle subcutaneously at the desired dose.

Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the

mouse back on the hot plate and measure the response latency as described in step 2.

Data Analysis: Compare the post-treatment latencies between the J-113397-treated and

vehicle-treated groups. An increase in latency indicates an antinociceptive effect.
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Click to download full resolution via product page

Caption: Signaling pathway of the ORL1 receptor and the antagonistic action of J-113397.

Experimental Workflow for a Rodent Behavioral Study
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Click to download full resolution via product page

Caption: A generalized experimental workflow for in vivo studies with J-113397.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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